
Faropenem Impurity 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Faropenem Impurity 13 is a degradation product of Faropenem, an orally active beta-lactam antibiotic belonging to the penem group. Faropenem is known for its broad spectrum of activity against gram-positive and gram-negative bacteria. This compound is studied to understand the stability and degradation pathways of Faropenem, which is crucial for ensuring the efficacy and safety of the pharmaceutical product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Faropenem Impurity 13 involves several steps, starting from the core structure of Faropenem. One common method includes the use of chlorine oxalic acid to p-Nitrobenzyl, which replaces the allyloxy oxalyl chloride in traditional methods. This approach effectively prevents the generation of polymerization species impurities, improving feedstock conversion and product yield . The method also involves catalytic hydrogenation under acidic conditions to remove silylation protection groups and p-Nitrobenzyl protection groups, which aids in product separation and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to enhance yield and purity while minimizing the formation of unwanted by-products. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the isolation of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Faropenem Impurity 13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Sustained-Release Preparations
Faropenem Impurity 13 has been utilized in the development of gastric floating sustained-release formulations. These preparations enhance the drug's bioavailability and prolong its therapeutic effects by allowing it to remain in the stomach for extended periods. A study demonstrated that such formulations could effectively maintain drug levels within the therapeutic range over time, improving patient compliance and treatment outcomes .
Orally Disintegrating Tablets
Research has shown that Faropenem can be formulated into orally disintegrating tablets, which provide rapid absorption and convenience for patients. Clinical trials indicated that these formulations yield high effectiveness rates across various infections, including urinary tract infections and skin infections, with minimal adverse reactions .
Treatment of Urinary Tract Infections
A retrospective cohort study evaluated the efficacy of Faropenem in treating urinary tract infections caused by ESBL-producing Escherichia coli and Klebsiella pneumoniae. Out of 63 patients treated with Faropenem, a significant number showed favorable outcomes, with an estimated minimum inhibitory concentration (MIC) suggesting effective bacterial suppression .
Tuberculosis Treatment
In a randomized controlled trial involving patients with drug-susceptible pulmonary tuberculosis, Faropenem was compared to standard regimens. The results indicated noninferiority of Faropenem in treatment success rates while exhibiting fewer adverse events, highlighting its potential role in tuberculosis management .
Resistance Patterns and Implications
Faropenem's increasing use raises concerns about the development of resistance, particularly among Gram-negative bacteria. A systematic review indicated that while Faropenem maintains efficacy against many pathogens, there are emerging patterns of resistance that could complicate treatment protocols . This necessitates ongoing surveillance and research to understand resistance mechanisms better.
Data Tables
Study | Pathogen | Efficacy Rate | Adverse Events | Notes |
---|---|---|---|---|
Retrospective Cohort Study | ESBL-producing E. coli | 84% | 16% relapse | Effective for UTI treatment |
Randomized Controlled Trial | Tuberculosis | 88% | Fewer than control | Noninferior to standard regimen |
Sustained-Release Formulation Study | Various Gram-negative bacteria | Sustained levels | Minimal | Improved bioavailability |
Mecanismo De Acción
Faropenem Impurity 13, like Faropenem, exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme used by bacteria to cross-link the peptide chains in peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell death.
Comparación Con Compuestos Similares
Faropenem Impurity 13 can be compared with other penem antibiotics and their impurities. Similar compounds include:
Faropenem Sodium: The active form of Faropenem used in pharmaceutical formulations.
Faropenem Medoxomil: An ester prodrug of Faropenem with improved oral bioavailability.
Other Penem Antibiotics: Such as doripenem and biapenem, which share structural similarities and mechanisms of action.
This compound is unique in its specific degradation pathway and the insights it provides into the stability and safety of Faropenem.
Propiedades
Número CAS |
613670-77-2 |
---|---|
Fórmula molecular |
C8H9NO3S |
Peso molecular |
199.23 |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
5-[(2R)-tetrahydro-2-furanyl]- 4-Thiazolecarboxylic acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.